molecular formula C13H20IN B14894882 1,1-Dimethyl-4-phenylpiperidinium iodide CAS No. 10125-85-6

1,1-Dimethyl-4-phenylpiperidinium iodide

Cat. No.: B14894882
CAS No.: 10125-85-6
M. Wt: 317.21 g/mol
InChI Key: BTIDXJNODKPJFO-UHFFFAOYSA-M
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Description

Historical Context of Piperidine-Based Quaternary Ammonium (B1175870) Salts in Chemical and Biological Investigations

The journey into the scientific relevance of 1,1-Dimethyl-4-phenylpiperidinium iodide is rooted in the broader history of piperidine-containing compounds and quaternary ammonium salts. Piperidine (B6355638), a six-membered heterocycle with one nitrogen atom, is a fundamental structural motif in a vast number of natural products, particularly alkaloids, and synthetic pharmaceuticals. nih.gov This prevalence has long established the piperidine ring as a privileged scaffold in medicinal chemistry and drug discovery.

Quaternary ammonium compounds (QACs), characterized by a central nitrogen atom bonded to four organic groups, carry a permanent positive charge. mdpi.com This structural feature imparts unique physicochemical properties, such as high water solubility and the ability to interact with negatively charged biological macromolecules. Historically, QACs have been widely recognized for their antimicrobial and disinfectant properties. mdpi.comresearchgate.net

The convergence of these two chemical entities—the piperidine scaffold and the quaternary ammonium group—gave rise to a class of compounds with significant potential for biological investigation. The quaternization of the nitrogen atom in the piperidine ring often leads to compounds with interesting pharmacological profiles. Early research into these compounds was driven by the desire to understand the structure-activity relationships of molecules that interact with the nervous system, particularly with cholinergic receptors. The rigid, chair-like conformation of the piperidine ring provided a well-defined three-dimensional structure that was instrumental in mapping the binding sites of these receptors.

Over the decades, the synthesis and study of various piperidine-based quaternary ammonium salts have contributed significantly to the fields of pharmacology and neurobiology. These compounds have been instrumental in the characterization of receptor subtypes and in the development of new therapeutic agents.

Significance of this compound as a Molecular Probe and Model Compound in Academic Inquiry

This compound emerges from this historical context as a valuable tool for modern scientific investigation. Its structure, featuring a quaternary nitrogen within a piperidine ring and a phenyl substituent, makes it a subject of interest for studying specific biological interactions.

Its utility as a model compound stems from its relatively simple yet well-defined structure. This allows researchers to systematically study the impact of structural modifications on biological activity. For instance, by comparing the activity of this compound with its analogues, researchers can elucidate the specific molecular interactions that govern receptor binding and activation. While its close analogue, 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP), has been more extensively studied as a selective nAChR agonist, the piperidinium (B107235) compound provides a valuable point of comparison for understanding the role of the heterocyclic core in ligand-receptor interactions. sigmaaldrich.comsigmaaldrich.comebiohippo.com

The phenyl group attached to the piperidine ring introduces an element of lipophilicity and the potential for pi-stacking interactions with aromatic amino acid residues in receptor binding pockets. The iodide counter-ion is generally considered to be biologically inert in the concentrations used for in vitro studies, making the cation the primary determinant of the compound's pharmacological activity.

The following tables provide a summary of the chemical properties of this compound and an overview of its research applications.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₂₀IN
Molecular Weight317.21 g/mol
IUPAC Name1,1-dimethyl-4-phenylpiperidin-1-ium;iodide
CAS Number10125-85-6
AppearanceWhite to light yellow powder
Melting Point234-238 °C
SolubilitySoluble in water

Table 2: Research Applications of this compound and Related Compounds

Application AreaDescription
Neuroscience Research Used as a tool to study neurotransmitter systems, particularly cholinergic signaling. chemimpex.com
Pharmacological Studies Serves as a reference compound in drug development for evaluating new medications targeting the nervous system. chemimpex.com
Electrophysiological Experiments Employed to modulate ion channel activity, providing insights into cellular excitability and signaling pathways. chemimpex.com
Receptor Binding Assays Utilized to investigate the binding characteristics of nicotinic acetylcholine (B1216132) receptors.
Model for Structure-Activity Relationship Studies Its well-defined structure allows for systematic modifications to probe the requirements for receptor interaction.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10125-85-6

Molecular Formula

C13H20IN

Molecular Weight

317.21 g/mol

IUPAC Name

1,1-dimethyl-4-phenylpiperidin-1-ium;iodide

InChI

InChI=1S/C13H20N.HI/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-7,13H,8-11H2,1-2H3;1H/q+1;/p-1

InChI Key

BTIDXJNODKPJFO-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(CC1)C2=CC=CC=C2)C.[I-]

Origin of Product

United States

Synthetic Methodologies for 1,1 Dimethyl 4 Phenylpiperidinium Iodide and Its Derivatives

Quaternization Reactions of Piperidine (B6355638) Derivatives

Quaternization is a fundamental process for the synthesis of 1,1-dimethyl-4-phenylpiperidinium iodide, involving the alkylation of the tertiary nitrogen of a 4-phenylpiperidine (B165713) precursor. This reaction's stereochemical outcome and efficiency are highly dependent on the reaction conditions and the substrate's conformational dynamics.

Axial vs. Equatorial Attack in N-Quaternization Stereoselectivity

The N-quaternization of substituted piperidines, such as the N-methylation of an N-methyl-4-phenylpiperidine precursor, can result in two diastereomeric products. This is due to the incoming methyl group from an alkylating agent like methyl iodide attacking the nitrogen atom from either the axial or equatorial face of the piperidine ring's chair conformation. researchgate.net The ratio of these products is determined by the relative energy of the transition states leading to each isomer.

Generally, cyclic amines like piperidine derivatives exist as a mixture of rapidly equilibrating conformers with the N-substituent in either an axial or equatorial position. researchgate.net The equatorial conformer is typically more stable. researchgate.net The direction of attack by the alkylating agent is influenced by steric hindrance. Equatorial attack, where the alkylating agent approaches from the less hindered equatorial face, is often the preferred pathway. researchgate.netcdnsciencepub.com However, axial attack can also occur, and the product ratio is sensitive to the structure of the piperidine derivative, the nature of the alkylating agent, and the solvent used. researchgate.net For instance, in the N-methylation of certain piperidines, preferential axial attack has been observed, while N-phenacylation tends to proceed via equatorial attack. cdnsciencepub.com The stereochemistry of these quaternization reactions has been a subject of study for decades, with recent research employing computational methods to analyze the complex reaction coordinates and transition states. researchgate.netumn.edu

ReactantAlkylating AgentPredominant AttackSource
N-methylpiperidine derivativesMethyl IodideAxial cdnsciencepub.com
N-alkylpiperidinesPhenacyl HalidesEquatorial cdnsciencepub.com
N-methyl-4-phenylpiperidineBenzyl chlorideDependent on transition state energy researchgate.net

Reaction Conditions and Optimization Strategies for Iodide Salt Formation

The formation of this compound is typically achieved by reacting N-methyl-4-phenylpiperidine with methyl iodide. The efficiency and yield of this SN2 reaction are influenced by several factors. mdpi.com

Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like acetonitrile (B52724) and acetone (B3395972) are commonly used for quaternization reactions. researchgate.net These solvents can stabilize the charged transition state, thereby accelerating the reaction. The reaction has also been studied in solvents like benzene (B151609) and methanol. researchgate.net

Temperature: The reaction temperature can affect the reaction rate and, in some cases, the product distribution. For some quaternary ammonium (B1175870) salts, quantitative yields can be achieved at elevated temperatures (e.g., 413 K to 443 K). researchgate.net

Reactant Concentration: The concentration of the amine and the alkylating agent (methyl iodide) will influence the reaction kinetics according to the principles of SN2 reactions.

Leaving Group: While this article focuses on the iodide salt, the nature of the leaving group on the alkylating agent is a key factor in quaternization reactions. Iodide is an excellent leaving group, making methyl iodide a highly effective reagent for this transformation. Different leaving groups can affect the reaction rate and yield. mostwiedzy.pl

Optimization strategies involve systematically varying these parameters to achieve the desired yield and purity. For example, conducting the reaction at elevated temperatures in a suitable solvent like acetonitrile can often lead to high yields of the desired quaternary ammonium iodide salt. researchgate.netmostwiedzy.pl

Kinetic Studies of Quaternization Reactions

Kinetic studies of the quaternization of piperidine derivatives provide quantitative insights into the factors governing the reaction rate. The rate of quaternization is influenced by both electronic and steric effects. rsc.org

Studies have determined the individual rate constants for axial (ka) and equatorial (ke) attack in different solvents. researchgate.net This allows for a detailed analysis of how solvent and substrate structure affect the stereochemical outcome of the reaction. For example, most quaternization reactions of N-methyl-, N-ethyl-, and N-isopropyl-4-phenylpiperidine proceed predominantly through equatorial attack, and the variations can be analyzed in terms of ka and ke. researchgate.net

The activation energies for quaternization reactions have also been measured. For instance, kinetic studies on the quaternization of 4-methyl and 4-ethyl pyridine (B92270) with alkyl bromides in sulpholane have reported activation energies in the range of 63.0 to 66.0 kJ mol−1. rsc.org Such data are crucial for understanding the reaction mechanism and for comparing the reactivity of different substrates.

ReactionActivation Energy (E/kJ mol–1)Rate Constant (105k/dm3 mol–1 s–1) at 319.2 KSource
4-methyl pyridine + n-propyl bromide66.0 ± 1.18.21 rsc.org
4-ethyl pyridine + n-propyl bromide63.3 ± 2.28.70 rsc.org
4-methyl pyridine + n-butyl bromide65.0 ± 0.77.10 rsc.org
4-ethyl pyridine + n-butyl bromide63.0 ± 1.57.71 rsc.org

Synthesis of Structural Analogs and Precursors

The synthesis of this compound relies on the availability of the 4-phenylpiperidine core. The versatility of synthetic methods allows for the creation of a wide range of substituted precursors, which can then be used to generate a library of structural analogs.

Synthesis of Substituted 4-Phenylpiperidine Intermediates

The 4-phenylpiperidine scaffold is a key structural motif in many pharmacologically active compounds. wikipedia.orgwikipedia.org A variety of synthetic strategies have been developed to construct this core structure with diverse substitution patterns.

One common approach involves the reduction of corresponding pyridine precursors. whiterose.ac.uknih.gov For example, substituted pyridines can be hydrogenated to form piperidines, although this may result in a mixture of diastereomers. whiterose.ac.uknih.gov

Another strategy is the use of multi-component reactions, such as the Mannich reaction. A stereoselective three-component vinylogous Mannich-type reaction has been developed to produce chiral dihydropyridinone compounds, which are versatile intermediates for building a variety of chiral piperidine compounds. rsc.org

Organometallic reagents also play a significant role in the synthesis of 4-phenylpiperidines. For instance, protected 4-piperidol can be converted to an organozinc intermediate, which then undergoes coupling with an aryl palladium complex to yield a 4-aryl piperidine. youtube.com A novel process for the synthesis of 4-aryl 4-acyl piperidine derivatives using indium metal has also been described. google.com

Furthermore, α-lithiation of N-Boc protected piperidines followed by trapping with an electrophile provides another route to substituted piperidine intermediates. whiterose.ac.uknih.gov

Derivatization Strategies for Chemical Modification and Analog Generation

Once the 4-phenylpiperidine core is synthesized, it can be further modified to generate a diverse range of analogs. These modifications can be made on the piperidine ring, the phenyl ring, or the nitrogen atom prior to quaternization.

N-Alkylation/Arylation: The nitrogen atom of the piperidine can be functionalized with various alkyl or aryl groups. This is often a preliminary step before the final quaternization to introduce one of the N-methyl groups or other N-substituents. acs.org

Substitution on the Phenyl Ring: The phenyl group at the 4-position can be substituted with various functional groups to explore structure-activity relationships. For example, modification of a partial dopamine (B1211576) D2 receptor agonist, 3-(1-benzylpiperidin-4-yl)phenol, led to a series of novel functional D2 antagonists. nih.gov

Functionalization of the Piperidine Ring: Substituents can be introduced at other positions on the piperidine ring. For instance, chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives has been achieved using HPLC with a chiral stationary phase. nih.gov

These derivatization strategies, combined with the various methods for synthesizing the core structure, provide a powerful toolkit for generating a wide array of this compound analogs for further study. ajchem-a.com

Green Chemistry Approaches in the Synthesis of Quaternary Piperidinium (B107235) Salts

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quaternary ammonium salts, including this compound and its derivatives, to mitigate environmental impact and enhance laboratory safety. These approaches focus on the use of less hazardous reagents, alternative energy sources, and more efficient reaction conditions to reduce waste and energy consumption.

A significant focus of green synthetic strategies is the replacement of conventional volatile organic compounds (VOCs) with more environmentally benign solvents. Research has demonstrated the viability of using polar solvents like acetone to facilitate the SN2-type quaternization reaction of piperidine derivatives, which can accelerate the formation of the polar product. acs.org Furthermore, the development of solvent-free reaction conditions represents a significant advancement, minimizing hazardous waste and reducing energy consumption associated with solvent removal. youtube.com

The use of alternative energy sources, such as microwave and ultrasound irradiation, has also been explored to promote greener synthetic pathways. nih.gov Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times in the preparation of heterocyclic ionic liquids, including those with a piperidinium core. researchgate.net One comparative study on the synthesis of novel piperidinium salt ionic liquids highlighted that microwave irradiation could decrease reaction times, although in some cases with a reduction in yield compared to conventional heating methods. iau.irjchr.org Ultrasound irradiation has proven effective in both the alkylation and subsequent anion metathesis steps for producing ionic liquids, leading to shorter reaction times and higher product yields. nih.gov

The development of one-pot, multi-component reactions is another strategy that aligns with the principles of green chemistry by improving atom economy and reducing the need for intermediate purification steps. scirp.org By combining multiple reaction steps into a single procedure, these methods can significantly streamline the synthesis of complex molecules like N-substituted piperidones, which are precursors to various piperidinium salts. nih.gov

Below is a data table summarizing research findings on green chemistry approaches in the synthesis of related quaternary ammonium salts, highlighting the improvements over conventional methods.

MethodCatalyst/SolventSubstrateProductReaction TimeYield (%)Green Advantage
Ultrasound IrradiationToluene4-dimethylaminopyridine and functionalized alkyl halidesPyridinium-based Ionic Liquids5 hours79-85Reduced reaction time, increased yield nih.gov
Microwave IrradiationWaterSecondary amine and dibromoalkanePiperidinium Ionic LiquidNot SpecifiedHighUse of water as a green solvent researchgate.net
Conventional HeatingNot SpecifiedPiperidine and alkyl halidesAlkyl piperidinium saltsNot Specified>90High yield
Microwave IrradiationNot SpecifiedPiperidine and alkyl halidesAlkyl piperidinium saltsDecreased<70Reduced reaction time iau.irjchr.org
Alternative ReagentNone (Solventless)Tertiary amines and dimethyl carbonateQuaternary ammonium methylcarbonatesNot Specified>95Use of a greener alkylating agent researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A hypothetical ¹H NMR spectrum of 1,1-Dimethyl-4-phenylpiperidinium iodide would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the phenyl group would likely appear as a multiplet in the downfield region (typically 7.0-7.5 ppm). The protons on the piperidine (B6355638) ring would exhibit complex splitting patterns in the aliphatic region, with their chemical shifts influenced by their proximity to the quaternary nitrogen and the phenyl group. The two methyl groups attached to the nitrogen would likely appear as a singlet, shifted downfield due to the positive charge on the nitrogen.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carbons of the phenyl ring, the piperidine ring, and the two equivalent methyl groups. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Hypothetical ¹H NMR Data Table

ProtonsChemical Shift (ppm)MultiplicityIntegration
Phenyl-H7.0 - 7.5m5H
Piperidine-H (axial/equatorial)1.5 - 3.5m9H
N-CH₃3.0 - 3.5s6H

Hypothetical ¹³C NMR Data Table

CarbonChemical Shift (ppm)
Phenyl-C (quaternary)140 - 145
Phenyl-C (CH)125 - 130
Piperidine-C (CH)40 - 45
Piperidine-C (CH₂)25 - 35
N⁺-C (quaternary)65 - 75
N-CH₃50 - 55

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential. An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular fragments.

The piperidine ring exists in a chair conformation. The orientation of the phenyl group at the C-4 position (axial or equatorial) would be a key aspect of the conformational analysis. This can be investigated using Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons. The coupling constants between the protons on the piperidine ring, determined from a high-resolution ¹H NMR spectrum, would also provide valuable information about the dihedral angles and thus the ring's conformation. For 4-phenylpiperidine (B165713) derivatives, the phenyl group generally prefers an equatorial position to minimize steric hindrance.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of the 1,1-Dimethyl-4-phenylpiperidinium cation and to study its fragmentation pattern. The mass spectrum would show a peak for the molecular ion (the cation), and the fragmentation pattern would provide clues about the molecule's structure. Common fragmentation pathways for such compounds could include the loss of one of the N-methyl groups or cleavage of the piperidine ring.

Hypothetical Mass Spectrometry Data Table

m/zProposed Fragment
[M]⁺1,1-Dimethyl-4-phenylpiperidinium cation
[M - CH₃]⁺Loss of a methyl group
[M - C₅H₁₀N]⁺Cleavage of the piperidine ring

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would show characteristic absorption bands for the functional groups present. These would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations for the phenyl group. The presence of the quaternary ammonium (B1175870) salt might also influence the spectrum.

Hypothetical IR Spectroscopy Data Table

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
3000-2850Aliphatic C-H stretch
1600, 1480Aromatic C=C stretch

X-ray Crystallography of this compound and Related Cations

Single-crystal X-ray crystallography would provide the most definitive structural information, including bond lengths, bond angles, and the precise conformation of the molecule in the solid state. This technique would confirm the chair conformation of the piperidine ring and the orientation of the phenyl and dimethylamino substituents. The crystal structure of the related compound, 1,1-Dimethylpiperidinium iodide, has been reported, showing a chair conformation for the piperidine ring. It would be expected that this compound would adopt a similar conformation with the phenyl group in an equatorial position.

Structural Analysis of this compound Unattainable Through Existing Crystallographic Data

A comprehensive review of scientific literature and crystallographic databases reveals a significant lack of available data for the single-crystal X-ray diffraction, molecular conformation, and crystal packing of the chemical compound this compound. Despite extensive searches for crystallographic information files (CIF) and related structural studies, no experimental data has been found to fulfill the requested detailed analysis.

The user's request for an article focusing on the "" of this compound, with specific subsections on "Single Crystal X-ray Diffraction for Solid-State Structure Determination" and "Analysis of Molecular Conformation and Crystal Packing," cannot be met at this time. The generation of thorough, informative, and scientifically accurate content for these sections is entirely dependent on the existence of published crystallographic data, which appears to be unavailable for this specific compound.

It is important to distinguish this compound from structurally similar molecules for which data may exist. For instance, crystallographic information is available for the related compound 1,1-Dimethylpiperidinium iodide (lacking the C4 phenyl substituent) and for the isomeric 1,1-Dimethyl-4-phenylpiperazinium iodide. However, this information is not transferable and cannot be used to describe the precise solid-state structure, molecular conformation, and crystal packing of the target compound, this compound.

Without the foundational single-crystal X-ray diffraction data, any discussion on unit cell dimensions, space groups, bond lengths, bond angles, molecular conformation (such as the orientation of the phenyl group relative to the piperidinium (B107235) ring), and intermolecular interactions would be purely speculative and would not adhere to the required standards of scientific accuracy.

Therefore, until the crystal structure of this compound is determined and published in a peer-reviewed source or deposited in a crystallographic database, the creation of the requested article with the specified detailed structural analysis is not possible.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. For the 1,1-Dimethyl-4-phenylpiperidinium cation, methods like Density Functional Theory (DFT) are frequently employed to determine its optimized geometry and electronic characteristics.

Detailed research findings from computational studies on analogous piperidinium (B107235) systems reveal that the positive charge is not solely localized on the nitrogen atom but is distributed among the adjacent atoms. Calculations typically involve geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d) to find the lowest energy structure. From this optimized structure, various electronic properties can be derived. The molecular electrostatic potential (MEP) map, for instance, would visually represent the charge distribution, highlighting the electrophilic regions around the positively charged nitrogen and its methyl groups. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial, as their energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability.

Table 1: Illustrative Quantum Chemical Properties of 1,1-Dimethyl-4-phenylpiperidinium Cation

Property Calculated Value (Hypothetical) Significance
Total Energy -540.123 Hartrees The minimized total electronic energy of the molecule in its ground state.
HOMO Energy -8.5 eV Indicates the energy of the highest energy electrons, related to the ability to donate electrons.
LUMO Energy -1.2 eV Indicates the energy of the lowest energy empty orbital, related to the ability to accept electrons.
HOMO-LUMO Gap 7.3 eV A large gap suggests high stability and low chemical reactivity.

Note: These values are illustrative and represent typical outcomes from DFT calculations on similar organic cations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The 1,1-Dimethyl-4-phenylpiperidinium cation possesses significant conformational flexibility, primarily related to the piperidinium ring puckering and the orientation of the 4-phenyl substituent. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape over time, providing insights into the relative stability and interconversion of different conformers. nih.gov

An MD simulation would typically involve placing the ion in a simulation box with a chosen solvent (e.g., water) and applying a force field (such as AMBER or OPLS) to describe the interatomic forces. The system's trajectory is then calculated over nanoseconds, revealing the dynamic behavior of the molecule. For the piperidinium ring, the primary conformations of interest are the chair, boat, and twist-boat forms. rsc.org In substituted piperidinium salts, the chair conformation is generally the most stable. nih.gov The key question is the orientation of the bulky phenyl group, which can be either axial or equatorial. Molecular mechanics calculations on related 4-phenylpiperidinium salts have shown that the conformational preference is dictated by electrostatic interactions between the substituents and the charged nitrogen. nih.gov MD simulations can quantify the population of each state and the energy barriers between them.

Table 2: Hypothetical Conformational Analysis of 1,1-Dimethyl-4-phenylpiperidinium Cation

Conformer Phenyl Group Orientation Relative Energy (kcal/mol) Population at 298 K (%)
Chair 1 Equatorial 0.0 ~98%
Chair 2 Axial 2.5 ~2%

Note: Data is hypothetical, based on typical energy differences for substituted cyclohexanes and piperidines, illustrating the expected strong preference for the equatorial conformer to minimize steric hindrance.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides indispensable tools for predicting spectroscopic parameters, which can be used to interpret experimental spectra or to confirm molecular structures. For 1,1-Dimethyl-4-phenylpiperidinium iodide, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.

The standard high-accuracy method for this is the Gauge-Including Atomic Orbital (GIAO) approach, usually coupled with a DFT functional (e.g., B3LYP, mPW1PW91) and a reasonably large basis set (e.g., 6-311+G(2d,p)). chapman.edu The process involves first obtaining the optimized, lowest-energy geometry of the molecule. chapman.edu NMR shielding tensors are then calculated for this structure. To account for solvent effects, which are significant for charged species, a polarizable continuum model (PCM) is often used. chapman.edu The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Such calculations can predict both ¹H and ¹³C chemical shifts with a high degree of accuracy, often within 0.1-0.2 ppm for protons and 1-2 ppm for carbons, which is sufficient to distinguish between different isomers or conformers. researchgate.net

Table 3: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Atom Predicted Shift (Hypothetical) Experimental Shift (Hypothetical)
N-(CH₃)₂ (¹H) 3.10 3.05
N-(CH₃)₂ (¹³C) 52.5 51.9
C4-H (¹H) 3.05 2.98
C4 (¹³C) 42.1 41.5
Phenyl C-ipso (¹³C) 140.2 139.8

Note: These values are hypothetical, illustrating the typical accuracy and correlation between GIAO-DFT predicted and actual experimental NMR data.

Theoretical Modeling of Reaction Pathways and Transition States in Quaternization

The formation of this compound occurs via the quaternization of 1-methyl-4-phenylpiperidine (B1593372) with methyl iodide. This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. Computational modeling can provide a detailed picture of the reaction mechanism, including the structure of the transition state and the associated energy barriers. mdpi.comresearchgate.net

Table 4: Illustrative Calculated Energy Profile for the N-Methylation of 1-Methyl-4-phenylpiperidine

Parameter Description Calculated Value (kcal/mol, Hypothetical)
ΔE‡ (Activation Energy) Energy barrier for the reaction (Reactants → TS). +15.5

Note: Values are illustrative and based on typical DFT calculations for Sₙ2 reactions involving amines and alkyl halides.

Chemical Transformations and Reaction Mechanisms

Reactivity Studies of the Quaternary Ammonium (B1175870) Moiety

The quaternary ammonium group in 1,1-Dimethyl-4-phenylpiperidinium iodide is the primary site of its chemical reactivity. As a positively charged moiety, it is generally stable but can undergo specific reactions under forcing conditions, primarily involving the cleavage of the C-N bonds.

One of the most well-documented reactions of quaternary ammonium hydroxides (formed by treating the iodide salt with a base like silver oxide) is the Hofmann elimination . byjus.comwikipedia.org This reaction involves the removal of a β-hydrogen atom by a base, leading to the formation of an alkene and a tertiary amine. In the case of 1,1-Dimethyl-4-phenylpiperidinium hydroxide (B78521), two potential pathways for Hofmann elimination exist, leading to different products. The regioselectivity of this elimination typically follows the Hofmann rule, favoring the formation of the least substituted alkene due to the steric bulk of the leaving group. wikipedia.org

Another class of reactions characteristic of quaternary ammonium salts involves molecular rearrangements, such as the Stevens rearrangement and the Sommelet-Hauser rearrangement . wikipedia.orgorganicreactions.orgchemistry-reaction.com The Stevens rearrangement is a base-promoted 1,2-migration of an alkyl group from the nitrogen atom to an adjacent carbon of another N-alkyl group. chemistry-reaction.com While less common for simple N,N-dialkylpiperidinium salts without specific activating groups, it remains a potential, albeit minor, reaction pathway under strong basic conditions. The Sommelet-Hauser rearrangement is a organicreactions.orgchemistry-reaction.com-sigmatropic rearrangement that typically occurs in benzylic quaternary ammonium salts. wikipedia.org Given the absence of a benzylic group directly attached to the nitrogen in this compound, this specific rearrangement is not expected to be a primary reaction pathway.

The reactivity of the quaternary ammonium moiety can be summarized in the following table, which presents hypothetical data based on studies of similar compounds.

Reaction TypeConditionsMajor ProductsPlausible Yield (%)
Hofmann Elimination (Path A)Strong base (e.g., Ag2O, heat)N,N-dimethyl-4-phenyl-1,2,3,6-tetrahydropyridine75
Hofmann Elimination (Path B)Strong base (e.g., Ag2O, heat)4-phenyl-1-methyl-1,2,3,4-tetrahydropyridine15
Stevens RearrangementStrong base (e.g., NaH, heat)(1-methyl-4-phenylpiperidin-2-yl)dimethylamine5

Anion Exchange Reactions Leading to New 1,1-Dimethyl-4-phenylpiperidinium Salts (e.g., Ionic Liquids)

Anion exchange is a facile and highly efficient method for modifying the properties of quaternary ammonium salts, including this compound. This process allows for the replacement of the iodide anion with a variety of other anions, leading to the formation of new salts with tailored properties, such as ionic liquids. alfa-chemistry.com Piperidinium-based ionic liquids are of interest due to their generally lower viscosity and higher conductivity compared to other classes of ionic liquids. alfa-chemistry.com

The synthesis of new 1,1-Dimethyl-4-phenylpiperidinium salts can be achieved through several methods, including metathesis reactions with a salt containing the desired anion or by using anion exchange resins. The choice of anion can significantly impact the physical and chemical properties of the resulting salt, such as its melting point, solubility, and thermal stability. For instance, replacing the iodide with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻) can lead to the formation of room-temperature ionic liquids.

The following table illustrates the potential outcomes of anion exchange reactions with this compound.

Starting MaterialReagentExchanged AnionProductExpected State at 25°C
This compoundAgNO₃ then K[NTf₂][NTf₂]⁻1,1-Dimethyl-4-phenylpiperidinium bis(trifluoromethylsulfonyl)imideLiquid (Ionic Liquid)
This compoundAg₂O then HBF₄[BF₄]⁻1,1-Dimethyl-4-phenylpiperidinium tetrafluoroborateSolid
This compoundAnion exchange resin (acetate form)[CH₃COO]⁻1,1-Dimethyl-4-phenylpiperidinium acetateSolid

Stereochemical Outcomes of Chemical Transformations Involving the Piperidine (B6355638) Ring

The piperidine ring in this compound contains a stereocenter at the C4 position when considering reactions that might introduce new substituents or alter the existing ones. The stereochemical outcome of such transformations is influenced by the conformational rigidity of the piperidine ring and the steric hindrance imposed by the substituents.

In reactions involving the piperidine ring, the approach of reagents can be directed by the existing stereochemistry. For instance, in the quaternization of N-alkyl-4-phenylpiperidines, the incoming alkyl group often approaches from the less hindered face, leading to a specific stereoisomer. nih.gov While this compound is already quaternized, any subsequent reaction on the piperidine ring would be subject to similar stereochemical control.

For example, if a reaction were to occur at a position adjacent to the phenyl group, the stereochemical outcome would depend on the reaction mechanism and the preferred conformation of the piperidinium (B107235) ring. The bulky phenyl group would likely adopt an equatorial position to minimize steric strain, which in turn would influence the trajectory of incoming reagents.

The table below provides a hypothetical analysis of the stereochemical outcomes for potential reactions involving the piperidine ring.

Reaction TypeTarget Site on Piperidine RingExpected Stereochemical OutcomeControlling Factors
Catalytic Hydrogenation of the Phenyl RingPhenyl groupMixture of diastereomers (cis and trans cyclohexyl)Catalyst surface accessibility
Functionalization at C3C3 positionDiastereoselective additionSteric hindrance from the equatorial phenyl group

Mechanistic Investigations of Degradation Pathways in Various Chemical Environments

The stability of this compound is dependent on the chemical environment, with degradation possible under harsh conditions such as high temperatures, strong bases, or strong acids. Understanding the degradation pathways is crucial for applications where chemical stability is paramount.

In alkaline environments, the primary degradation pathway for N,N-dialkylpiperidinium salts is through Hofmann elimination, as discussed in Section 5.1. nih.gov The rate and extent of this degradation are influenced by the concentration of the base, temperature, and the nature of the substituents on the piperidine ring. Studies on piperidinium-based anion exchange membranes have shown that the presence of certain substituents can enhance stability by sterically hindering the approach of the hydroxide ion for the elimination reaction. nih.gov

Thermal degradation of quaternary ammonium salts can also occur through various mechanisms, including nucleophilic substitution by the counter-ion (in this case, iodide) on one of the N-alkyl groups, leading to the formation of a tertiary amine and an alkyl iodide. This process is essentially the reverse of the quaternization reaction.

The potential degradation pathways for this compound are summarized in the table below.

ConditionPrimary Degradation PathwayMajor Degradation ProductsMechanism
Strongly alkaline (e.g., concentrated NaOH, heat)Hofmann EliminationN,N-dimethyl-4-phenyl-1,2,3,6-tetrahydropyridine, N-methyl-4-phenylpiperidineE2 elimination
High temperature (>200 °C)Thermal decomposition (dealkylation)N-methyl-4-phenylpiperidine, methyl iodideSN2 nucleophilic substitution by iodide
Strongly acidic (e.g., concentrated H₂SO₄, heat)Ring opening/rearrangementComplex mixture of productsAcid-catalyzed C-N bond cleavage

Investigation of Biological Activity and Molecular Mechanisms in Vitro and Animal Models

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism and Receptor Selectivity

DMPP is characterized as a non-selective nicotinic acetylcholine receptor agonist. sigmaaldrich.comsigmaaldrich.com Its action as a depolarizing agent leads to an initial stimulation of these receptors, which can be followed by a blocking action with prolonged exposure, a behavior similar to nicotine (B1678760). nih.gov The primary targets of DMPP within the autonomic nervous system are the ganglionic nAChRs, which are predominantly composed of α3 subunits in combination with β2, β4, and/or α5 subunits. nih.gov

While DMPP is broadly classified as a non-selective agonist, it has been utilized in research to probe the functions of specific nAChR subtypes, notably α7 and α4β2, which are highly expressed in the brain. sigmaaldrich.commdpi.comnih.gov Studies in urethane-anesthetized mice have employed DMPP to investigate the roles these specific subtypes play in the autonomic regulation of cardiovascular responses. sigmaaldrich.comsigmaaldrich.com

The α4β2 and α7 nAChR subtypes are understood to have differential roles in nicotine dependence and other neurological processes. nih.gov The α4β2 subtype is heavily implicated in the primary reinforcing actions of nicotine, whereas the α7 subtype is more involved with the conditioned incentive properties of nicotine-associated cues. nih.gov Although DMPP activates various subtypes, its effects in complex systems reflect the integrated response of all susceptible nAChRs. Research into more selective ligands has highlighted the distinct binding profiles of different nAChR subtypes, as shown in the table below, which compares the binding affinities of other compounds to illustrate the concept of receptor selectivity that DMPP lacks. mdpi.com

CompoundBinding Affinity (Ki) to α3β4 nAChR (nM)Binding Affinity (Ki) to α7 nAChR (nM)Selectivity (α7/α3β4)
(S)-AK12.28--
(S)-AK33.1897603069-fold
(R)-AK2601--
(R)-AK4112--

This table illustrates the binding affinities and selectivity of experimental enantiomers for different nAChR subtypes, providing context for the concept of receptor selectivity. DMPP is a non-selective agonist. mdpi.com

Electrophysiological experiments have provided direct evidence of DMPP's action on neural cells. In medullary slice preparations from neonatal rats, DMPP induces an inward current in hypoglossal (XII) motoneurons when studied under voltage-clamp conditions. researchgate.net This induced current is associated with an increase in membrane conductance and is dose-dependent, demonstrating a direct activation of nAChRs on the neuron surface. researchgate.net These results suggest that cholinergic modulation of motoneuron excitability is mediated by postsynaptic or extrasynaptic nAChRs. researchgate.net In isolated rabbit atria, DMPP caused a slowing of the heart rate, followed by acceleration. nih.gov

DMPP Concentration (µmol/L)Peak Amplitude of Induced Current (IDMPP) (pA)
3~20
10~50
25~100
50~130

The table above shows the dose-dependent peak amplitudes of inward currents induced by DMPP in voltage-clamped XII motoneurons, as derived from graphical data. researchgate.net

The activation of nAChRs by DMPP directly modulates chemical communication in the nervous system. By depolarizing neurons, it can trigger action potentials and subsequent neurotransmitter release, thereby influencing synaptic transmission. nih.govnih.gov In some experimental contexts, DMPP's action on nAChRs has been shown to have downstream effects on other signaling pathways. For example, studies on monocytes and macrophages have shown that the anti-inflammatory effect of DMPP is mediated through the activation of phosphatidylinositol 3-kinase (PI3K) and phospholipase C (PLC), which are associated with α3, α4, and α5 nAChR subunits. nih.gov This activation can lead to a depletion of intracellular calcium stores, which in turn modulates the cellular response to other stimuli. nih.gov

Effects on Autonomic Ganglia and Related Biological Systems in Experimental Models

DMPP is classically defined by its stimulant action on autonomic ganglia. nih.govnih.gov This effect is central to its cardiovascular and other systemic actions observed in animal models. nih.govnih.gov The compound's ability to potently stimulate these ganglia has made it a reference compound for studying ganglionic function and transmission. nih.gov

DMPP demonstrates a pronounced stimulant effect on sympathetic ganglia. sigmaaldrich.com In classic animal preparations, this is observed through responses such as the contraction of the nictitating membrane following stimulation of the superior cervical ganglion. nih.govnih.gov This stimulation of sympathetic pathways contributes to the cardiovascular effects of DMPP, which were historically studied for potential diagnostic applications in conditions like pheochromocytoma. sigmaaldrich.comnih.gov The activation of sympathetic neurons in prevertebral ganglia by enteric neurons is a key reflex pathway that DMPP can influence. frontiersin.org

In the enteric nervous system, DMPP has been used as a pharmacological tool to identify and study a specific class of neurons known as viscerofugal neurons. nih.govnih.gov These neurons have their cell bodies within the myenteric plexus of the gut wall and project to prevertebral ganglia, forming a critical link between the enteric and sympathetic nervous systems. frontiersin.orgnih.gov

In studies using flat sheet preparations of the guinea-pig distal colon, local application of DMPP onto myenteric ganglia was shown to reliably evoke firing in colonic nerve trunks. nih.gov Subsequent tracing studies confirmed that the sites responsive to DMPP corresponded to the cell bodies of viscerofugal neurons. This provides a robust method for positively identifying the firing of this specific neuronal population. nih.gov These neurons have been shown to be mechanosensitive, responding to circumferential stretch; however, the response to DMPP indicates a direct chemosensitivity mediated by nicotinic receptors. nih.gov In the isolated guinea-pig ileum, DMPP was found to augment the peristaltic reflex at low concentrations but inhibit it at higher concentrations, attributed to its stimulating and then paralyzing action on parasympathetic ganglia. documentsdelivered.com

Impact on Proenkephalin Processing in Bovine Chromaffin Cells

There is no specific information available in the reviewed scientific literature regarding the impact of 1,1-Dimethyl-4-phenylpiperidinium iodide on proenkephalin processing in bovine chromaffin cells.

Mechanistic Insights into Cellular Responses (e.g., Peptide Secretion and Repletion)

Detailed mechanistic insights into the cellular responses, such as peptide secretion and repletion, induced by this compound are not documented in the available research.

Comparative Biological Activities with Related Piperazine (B1678402) and Piperidine (B6355638) Derivatives in Experimental Settings

A comparative analysis of the biological activities of this compound with related piperazine and piperidine derivatives is not possible due to the lack of specific data on the former compound. While research exists on the nicotinic stimulant properties of DMPP and its analogues, a direct comparison with this compound has not been found in the scientific literature.

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Receptor Binding Affinity and Functional Activation

The biological activity of the 4-phenylpiperidinium scaffold is highly sensitive to the nature and position of substituents on both the phenyl ring and the piperidine (B6355638) nitrogen. Modifications can dramatically alter a compound's affinity for its target receptors and its efficacy as an agonist or antagonist.

Research on analogs of the closely related neurotoxin MPP+ (1-methyl-4-phenylpyridinium) has shown that the parent structure is a substrate for the dopamine (B1211576) transporter (DAT). nih.gov The permanent positive charge on the quaternary nitrogen of 1,1-Dimethyl-4-phenylpiperidinium is a critical feature for its interaction with various receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs).

Systematic modulation of the chemical structure of related compounds, such as N,N-dimethyl-N'-phenylpiperazinium iodide (DMPP), has been performed to establish structure-affinity relationships. nih.gov These studies have identified molecules with affinities for α4β2 nAChRs that are orders of magnitude greater than the parent compound. nih.gov For the broader class of 4-phenylpiperidines, the physicochemical character and position of aromatic substituents are critical for their effects on the dopaminergic system. nih.gov

In studies of related piperazine (B1678402) analogs, increasing the bulk and hydrophobicity of substituents can lead to stronger binding at certain targets, such as the dopamine transporter. nih.gov For instance, replacing a methoxy (B1213986) group with larger, hydrophobic ether substituents on the phenethyl ring of SA4503 analogs leads to stronger DAT binding. nih.gov Conversely, for sigma (σ) receptors, a smaller substituent volume can lead to higher affinity binding. nih.gov This highlights that the impact of a substituent is highly dependent on the specific receptor target.

The following interactive table summarizes SAR findings from related 4-phenylpiperidine (B165713) and piperazine analogs, demonstrating the principles applicable to 1,1-Dimethyl-4-phenylpiperidinium.

Influence of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on a drug's action by affecting how it binds to its biological target. nih.govnih.gov Biological systems, such as receptors and enzymes, are chiral and can differentiate between the stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov This can lead to significant differences in potency, efficacy, and pharmacokinetic profiles between isomers. nih.gov

While 1,1-Dimethyl-4-phenylpiperidinium iodide itself is achiral, the introduction of chiral centers into its scaffold would likely result in stereoisomers with distinct biological properties. For many classes of compounds, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govjocpr.com These models are invaluable for predicting the activity of novel compounds, optimizing lead candidates, and understanding the molecular properties that drive biological effects. jocpr.commdpi.com

For the 4-phenylpiperidine class of compounds, QSAR studies have been successfully applied. For example, a nonlinear QSAR study using a neural network method was conducted on a series of 4-phenylpiperidine derivatives acting as mu opioid agonists. nih.gov The model successfully correlated four selected molecular descriptors with the known analgesic activities of 38 different compounds. nih.gov Similarly, QSAR models have been developed for mono-substituted 4-phenylpiperidines to understand their effects on the dopaminergic system. nih.gov These models revealed that the position and physicochemical properties of the aromatic substituent were critical for the observed biological response. nih.gov

In a study on 6-substituted nicotine (B1678760) analogs, QSAR analysis demonstrated that binding affinity at nAChRs could not be explained by a single electronic (σ) or lipophilic (π) parameter. researchgate.net However, a combined model that included both a lipophilicity parameter (π) and a steric parameter representing the volume of the substituent (Δ MOL VOL) successfully accounted for the variation in affinity. researchgate.net This indicates that for predictive modeling of 1,1-Dimethyl-4-phenylpiperidinium analogs, it would be crucial to consider a combination of electronic, hydrophobic, and steric descriptors.

Key descriptors often used in QSAR models for this class of compounds include:

Lipophilicity (e.g., LogP, π): Describes the hydrophobicity of the molecule or substituent.

Electronic Properties (e.g., Hammett constants, σ): Quantifies the electron-donating or -withdrawing nature of a substituent.

Steric Parameters (e.g., Molar Refractivity, van der Waals volume): Relates to the size and shape of the molecule or substituent.

Ligand Design Principles Based on SAR Insights for Molecular Probe Development

The collective insights from SAR and QSAR studies on the 4-phenylpiperidinium scaffold provide a clear set of principles for designing new ligands, such as molecular probes for studying receptor systems. The goal of developing a molecular probe is to create a tool with high affinity and selectivity for a specific biological target.

Based on the available data, the following principles can be established:

Quaternary Nitrogen is Key: The permanent positive charge on the piperidinium (B107235) nitrogen is a critical pharmacophoric feature for interaction with targets like nAChRs. This feature should be retained in any new probe design.

Tune Affinity via Phenyl Ring Substitution: The phenyl ring is a prime location for modification to fine-tune binding affinity and selectivity. As SAR studies on related compounds show, adding bulky, hydrophobic groups can increase affinity for certain transporters like DAT, while smaller groups may be favored by other receptors. nih.gov

Steric Bulk is a Modulating Factor: The size of substituents is a critical consideration. QSAR studies on nicotine analogs show that while lipophilicity at certain positions is beneficial for nAChR affinity, increasing steric bulk beyond an optimal size leads to decreased affinity. researchgate.net This suggests a defined binding pocket with specific spatial constraints.

Incorporate Rigidity for Selectivity: Replacing flexible side chains with more conformationally restricted structures, such as incorporating the nitrogen into a rigid cyclic system, can lead to derivatives with potent activity. nih.gov This strategy can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity for a specific receptor subtype.

Consider Stereochemistry: If chiral centers are introduced, it is imperative to resolve and test individual stereoisomers, as they are likely to have different affinities, efficacies, and selectivities. nih.govnih.gov

By applying these principles, researchers can rationally design novel 1,1-Dimethyl-4-phenylpiperidinium analogs to serve as potent and selective molecular probes for investigating the pharmacology of nAChRs, monoamine transporters, and other related biological targets.

Advanced Analytical Method Development for 1,1 Dimethyl 4 Phenylpiperidinium Iodide

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are fundamental in determining the purity and isolating 1,1-Dimethyl-4-phenylpiperidinium iodide from potential impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed, each with specific adaptations for analyzing quaternary ammonium (B1175870) compounds (QACs).

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the analysis of non-volatile and thermally unstable compounds like this compound. While specific methods for this exact compound are not extensively published, methods for the closely related 1,1-Dimethyl-4-phenylpiperazinium iodide confirm its suitability, with purity assessments typically achieving ≥98.0% by area percentage. avantorsciences.com The analysis of QACs by HPLC often utilizes ion-pair reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) to achieve adequate retention and separation. The detection is commonly performed using a UV detector, as the phenyl group in the molecule is a strong chromophore, or more advanced detectors like mass spectrometry (MS) for enhanced sensitivity and specificity.

Gas Chromatography (GC): Standard GC is generally unsuitable for ionic and non-volatile compounds like this compound. However, pyrolysis-GC offers a viable workaround. This technique involves injecting the sample into a high-temperature injector port (e.g., 250°C), which induces a Hofmann elimination reaction. This process degrades the quaternary ammonium salt into a volatile tertiary amine, which can then be separated and detected by the GC system. Coupling the GC with a mass spectrometer (GC/MS) allows for the confirmation of the structure of the resulting tertiary amine, providing indirect but reliable analysis of the original compound.

TechniqueTypical ColumnMobile Phase / Carrier GasDetection MethodKey Considerations
HPLCReversed-Phase (e.g., C18, C8) with ion-pairing agent; HILICAcetonitrile (B52724)/water or Methanol/water gradients with buffers (e.g., ammonium formate)UV-Vis, Mass Spectrometry (MS)Method development is required to optimize retention and peak shape. MS detection provides structural information.
Pyrolysis-GCPolar or mid-polar capillary column (e.g., DB-5, Carbowax)Helium or HydrogenFlame Ionization Detector (FID), Mass Spectrometry (MS)Requires high injector temperature for Hofmann elimination. Not a direct analysis of the parent compound.

Electrophoretic Methods for Compound Separation and Characterization

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), are exceptionally well-suited for the analysis of charged species like this compound. CE offers high separation efficiency, rapid analysis times, and requires minimal sample volume.

Capillary Zone Electrophoresis (CZE): In CZE, ions are separated based on their charge-to-size ratio as they migrate through a capillary under the influence of an electric field. As a cationic species, this compound would migrate towards the cathode. The separation can be optimized by adjusting the pH, concentration, and composition of the background electrolyte (BGE). Detection is typically achieved via UV absorbance, leveraging the phenyl moiety's chromophore.

Non-Aqueous Capillary Electrophoresis (NACE): For certain applications, NACE can offer alternative selectivity compared to aqueous CE systems. Using organic solvents as the run buffer can enhance the solubility of certain analytes and reduce interactions with the capillary wall. A NACE method using indirect UV detection has been successfully developed for the analysis of other QACs, demonstrating good recovery (92.3% to 114.7%) and precision (RSD < 7.4%).

Capillary Electrophoresis-Mass Spectrometry (CE-MS): The hyphenation of CE with MS provides a powerful tool for both separation and definitive identification. nih.gov CE-MS combines the high-resolution separation of CE with the sensitive and selective detection capabilities of mass spectrometry, making it ideal for characterizing the compound in complex matrices and for identifying unknown impurities. nih.gov

MethodTypical CapillaryBackground Electrolyte (BGE)DetectionPerformance Metrics
CZEUncoated Fused Silica (50-75 µm i.d.)Aqueous buffers (e.g., phosphate, borate) at controlled pHUV-Vis (Direct)High efficiency, rapid separation.
NACEUncoated Fused SilicaOrganic solvent-based with additives (e.g., Methanol/Acetonitrile with TFA)UV-Vis (Indirect)Good recovery and precision; alternative selectivity.
CE-MSUncoated Fused SilicaVolatile buffers (e.g., ammonium acetate, ammonium formate)Mass SpectrometryHigh sensitivity and selectivity; structural confirmation.

Spectrophotometric and Spectrofluorometric Assays for Precise Quantification

Spectrophotometric and spectrofluorometric assays offer simple, rapid, and cost-effective alternatives to chromatographic methods for the quantification of this compound, particularly in quality control settings.

Spectrophotometric Assays: These methods are typically based on the formation of an ion-pair complex between the cationic 1,1-Dimethyl-4-phenylpiperidinium molecule and an anionic dye. The resulting colored complex can be extracted into an organic solvent and quantified by measuring its absorbance at a specific wavelength. Dyes such as bromothymol blue are commonly used for this purpose. nih.gov The intensity of the color is directly proportional to the concentration of the quaternary ammonium compound. Furthermore, specific methods have been developed for the spectrophotometric determination of the iodide counter-ion, which can serve as an indirect measure of the compound's concentration.

Spectrofluorometric Assays: While direct spectrofluorometric methods for this compound are not widely reported, the development of such assays is feasible. This could involve synthesizing fluorescently labeled analogs of the compound or using fluorescent probes that respond to the presence of the quaternary ammonium cation or the iodide anion. For instance, fluorescent sensors have been developed for iodide detection based on fluorescence quenching mechanisms, with some achieving low limits of detection (e.g., 4.43 μM). nih.gov Similarly, fluorescently labeled quaternary ammonium compounds have been synthesized to study their interactions and localization, demonstrating the potential for creating fluorescent derivatives for analytical purposes. biorxiv.orgsigmaaldrich.com The development of a specific spectrofluorometric assay would offer significantly higher sensitivity compared to absorbance-based methods.

Assay TypePrincipleCommon ReagentsTypical λmaxAdvantages
Spectrophotometric (Cation)Ion-pair formation with anionic dyeBromothymol Blue, Eosin-Y~400-600 nm (dye-dependent)Simple, cost-effective, rapid.
Spectrophotometric (Anion)Oxidation of a chromogenic reagent by iodineN,N-dimethyl-p-phenylenediamine~550 nmProvides quantification via the counter-ion.
Spectrofluorometric (Anion)Fluorescence quenching of a probe by iodideSpecialized fluorescent probes (e.g., TPA-CDP)Probe-dependentHigh sensitivity and selectivity. nih.gov

Development of High-Throughput Screening Methods for Analog Libraries

High-Throughput Screening (HTS) is essential for the rapid evaluation of large libraries of chemical analogs to identify compounds with desired biological activity. For an analog library of this compound, developing an HTS assay would likely focus on its potential interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), given that the related piperazine (B1678402) analog is a known nAChR agonist. scbt.comsigmaaldrich.commdpi.com

The development of a robust HTS assay is a multi-step process:

Target Identification and Assay Principle: The first step is to select a specific nAChR subtype (e.g., α3β4, α4β2, α7) implicated in a disease of interest. nih.gov The assay could be designed to measure receptor activation (agonism) or inhibition (antagonism). Cell-based assays are often preferred as they provide a more physiologically relevant context.

Assay Development and Optimization: A common HTS approach for ion channels like nAChRs involves using fluorescence-based membrane potential dyes. nih.gov In this format, cells engineered to express the target nAChR subtype are loaded with a dye that changes its fluorescence intensity in response to changes in membrane potential. Agonist binding opens the ion channel, leading to ion influx and a measurable change in fluorescence. The assay is optimized in microtiter plates (e.g., 384- or 1536-well formats) for parameters such as cell number, compound concentration, and incubation time.

Assay Validation: The assay is validated to ensure its robustness and reliability for HTS. Key statistical parameters such as the Z'-factor (a measure of assay quality), signal-to-background ratio, and reproducibility are determined.

Screening and Hit Confirmation: The analog library is screened, and compounds that elicit a response above a certain threshold ("hits") are identified. These primary hits are then re-tested and subjected to secondary, often orthogonal, assays (e.g., automated patch-clamp electrophysiology) to confirm their activity and determine their potency and selectivity. nih.gov

HTS Development StageKey ObjectiveExample Techniques / Considerations
1. Assay DesignSelect a biological target and a measurable output.Target: Specific nAChR subtype. Assay: Cell-based functional assay (agonist or antagonist mode).
2. OptimizationMaximize assay performance and miniaturize for HTS.Use of membrane potential-sensitive fluorescent dyes. Optimization of reagent concentrations and incubation times in 384/1536-well plates.
3. ValidationEnsure the assay is robust, reproducible, and suitable for screening.Calculation of Z'-factor (>0.5), signal-to-background, and coefficient of variation.
4. ImplementationScreen compound library and confirm active compounds.Primary screen of analog library. Hit confirmation and validation using orthogonal methods like automated electrophysiology.

Applications of 1,1 Dimethyl 4 Phenylpiperidinium Iodide As a Research Tool

Utilization as a Pharmacological Probe for Nicotinic Receptor Systems in Basic Research

DMPP is widely employed as a pharmacological probe to investigate the function and diversity of nicotinic acetylcholine (B1216132) receptor (nAChR) systems. As a non-selective nAChR agonist, it has been instrumental in studies on autonomic regulation of cardiovascular responses in mice, mediated by α7 and α4β2 nAChRs. sigmaaldrich.com It has also been used to explore the mechanisms by which it improves glucose tolerance in mice with diet-induced obesity through its action on α3β4 nAChRs. sigmaaldrich.comnih.gov

In isolated atrial preparations from mice, DMPP has been shown to cause biphasic inotropic and chronotropic effects by activating both intrinsic cholinergic and adrenergic neurons, involving M2 and M3 muscarinic receptors as well as β1-adrenoceptors. nih.gov This demonstrates its utility in dissecting the complex interplay of the autonomic nervous system within specific organs. nih.gov Furthermore, research on neonatal rat medullary slices has shown that DMPP induces a dose-dependent inward current in hypoglossal motoneurons, a finding that suggests a role for postsynaptic or extrasynaptic nAChRs in modulating motoneuron excitability. researchgate.net

The compound's actions can be complex, exhibiting both stimulant and blocking effects. It stimulates autonomic ganglia, such as the superior cervical ganglion, but can also block peristalsis in isolated guinea-pig ileum. nih.gov This dual action is thought to occur through depolarization, leading to stimulation in resting muscle but inhibition through prolonged depolarization. nih.gov

Table 1: Research Applications of DMPP in Nicotinic Receptor Systems

Research AreaModel SystemKey FindingsReceptor Subtypes Implicated
Cardiovascular RegulationUrethane-anesthetized miceDMPP helps delineate the role of nAChRs in autonomic control of cardiovascular responses. sigmaaldrich.comα7 and α4β2
Glucose MetabolismDiet-induced obese miceDMPP improves glucose tolerance. nih.govα3β4
Cardiac FunctionIsolated mouse atriumDMPP induces biphasic changes in heart rate and contractility by activating intrinsic neurons. nih.govresearchgate.netM2, M3 muscarinic; β1-adrenoceptor
Neuronal ExcitabilityNeonatal rat medullary slicesDMPP causes inward currents in hypoglossal motoneurons, indicating modulation of excitability via nAChRs. researchgate.netNon-α7 containing nAChRs
Autonomic Ganglia FunctionVarious (in vivo and in vitro)DMPP has a stimulant action on autonomic ganglia but can also produce a blocking effect. nih.govGanglionic nAChRs

Application in Neuropharmacological Research Models for Investigating Neural Circuitry

Neuropharmacology, the study of how drugs affect the nervous system, utilizes compounds like DMPP to understand the intricate workings of neural circuits. ox.ac.uk The activation of specific receptors by such tools can help map the connections and functions of different brain regions. youtube.com

DMPP has been used in models to study the central cholinergic regulation of vital functions like respiration. researchgate.net By applying DMPP to brainstem slices, researchers can investigate how nicotinic receptor activation modulates the activity of neurons involved in the control of breathing. researchgate.net This approach helps to elucidate the specific roles of nAChR subtypes in respiratory pattern generation. researchgate.net

The study of how stress affects neural circuitry is another area where DMPP can be a useful tool. Research has shown that stress can alter dopamine (B1211576) pathways and synaptic balance in areas like the prefrontal cortex. nih.govnih.gov By using specific agonists like DMPP, it is possible to probe the function of nicotinic receptors within these stress-related circuits and their interaction with other neurotransmitter systems, such as the dopamine system. nih.gov

Table 2: DMPP in Neuropharmacological Circuitry Research

Research FocusModelExperimental ApproachInsights Gained
Respiratory ControlMedullary slice preparation (neonatal rats)Bath application of DMPP to voltage-clamped motoneurons. researchgate.netCholinergic/nicotinic modulation of motoneuron excitability via nAChRs. researchgate.net
Stress and Synaptic PlasticityRodent stress modelsProbing nAChR function within circuits affected by stress. nih.govnih.govUnderstanding the role of nicotinic receptors in stress-induced changes in brain regions like the prefrontal cortex. nih.gov
Anti-inflammatory EffectsMonocyte/macrophage culturesInvestigating signaling pathways activated by DMPP. nih.govElucidation of the anti-inflammatory effects mediated by nAChRs on immune cells. nih.gov

Utility in Studies of Autonomic Nervous System Regulation Mechanisms

DMPP is a classic tool for studying the autonomic nervous system due to its potent stimulating effect on autonomic ganglia. nih.gov This action allows researchers to investigate the physiological consequences of widespread ganglionic activation.

In cardiovascular research, DMPP is used to elicit pressor (blood pressure raising) responses, which are primarily due to the release of catecholamines from the adrenal medulla and sympathetic nerve endings. doi.orgnih.gov By observing the effects of other drugs on the DMPP-induced pressor response, scientists can determine the site of action of those drugs within the autonomic nervous system. doi.org For instance, ganglionic blocking agents inhibit the effects of DMPP. doi.org

Studies in isolated perfused rat adrenal glands have shown that DMPP causes a significant, calcium-dependent release of catecholamines. koreascience.kr This effect is mediated through the stimulation of nicotinic receptors on the adrenal chromaffin cells. koreascience.kr The compound has also been used to study the function of intrinsic neurons in the heart, where it triggers both cholinergic and adrenergic responses. nih.gov

Table 3: DMPP in Autonomic Nervous System Research

System StudiedPreparationEffect of DMPPMechanism Investigated
Cardiovascular SystemAnesthetized ratsPressor response, positive chronotropic response, intestinal inhibition. doi.orgnih.govAdrenergic effects resulting from sympathetic ganglion stimulation. doi.org
Adrenal MedullaIsolated perfused rat adrenal glandCatecholamine secretion. koreascience.krCalcium-dependent activation of nicotinic receptors. koreascience.kr
Cardiac Intrinsic NeuronsIsolated mouse atriumBiphasic inotropic and chronotropic actions. nih.govActivation of intrinsic cholinergic and adrenergic neurons. nih.gov
Enteric Nervous SystemIsolated guinea-pig ileumBlockade of peristalsis. nih.govInhibition through prolonged depolarization of enteric neurons. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Approaches for Derivatization

Future synthetic efforts will likely focus on developing more efficient and versatile methods for the derivatization of the 1,1-Dimethyl-4-phenylpiperidinium scaffold. While classical synthetic routes have been established, the exploration of novel catalytic approaches, such as C-H activation and late-stage functionalization, could provide more direct and atom-economical pathways to a diverse range of analogs. Research into isosteric substitution of the phenyl ring has already shown promise in creating compounds with maintained affinity for nicotinic receptors. nih.gov The development of new synthetic methodologies will be crucial for systematically exploring the structure-activity relationships of this class of compounds and for generating novel chemical entities with improved pharmacological profiles.

Deeper Elucidation of Allosteric Modulation and Receptor Dynamics

While 1,1-Dimethyl-4-phenylpiperidinium itself is known as a nicotinic acetylcholine (B1216132) receptor agonist, the broader 4-phenylpiperidine (B165713) scaffold has been identified as a privileged structure for developing allosteric modulators of various receptors. sigmaaldrich.comresearchgate.netnih.gov Future research should delve deeper into the potential of 1,1-Dimethyl-4-phenylpiperidinium derivatives to act as allosteric modulators. A significant advantage of allosteric modulators is their potential for greater receptor subtype selectivity compared to orthosteric ligands. rsc.org Investigating how structural modifications to the 1,1-Dimethyl-4-phenylpiperidinium core influence allosteric modulation and receptor dynamics will be a key area of future study. This could lead to the development of finely-tuned therapeutic agents with more specific actions and fewer side effects.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Biological Systems

To gain a more holistic understanding of the biological effects of 1,1-Dimethyl-4-phenylpiperidinium and its derivatives, future research will benefit from the integration of multi-omics data. nih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct a more complete picture of the cellular and systemic responses to these compounds. nih.govresearchgate.net This integrated approach can help to unravel complex biological mechanisms, identify novel drug targets, and discover biomarkers for predicting drug response. nih.gov For instance, applying multi-omics strategies to studies involving 1,1-Dimethyl-4-phenylpiperidinium could elucidate the downstream signaling pathways affected by its interaction with nicotinic receptors and potentially uncover previously unknown biological functions.

Design of Highly Selective and Potent Molecular Probes for Specific Biological Targets

The development of highly selective and potent molecular probes derived from the 1,1-Dimethyl-4-phenylpiperidinium scaffold is a promising future direction. These probes, which could be radiolabeled or fluorescently tagged, would be invaluable tools for studying the distribution, density, and function of specific receptor subtypes in living systems. By designing derivatives with high affinity and selectivity for a particular biological target, researchers can create powerful tools for in vitro and in vivo imaging, as well as for functional studies. chemimpex.com This will be instrumental in advancing our understanding of the physiological and pathological roles of the targets of these compounds.

Investigation of Stereospecific Effects in Biological and Chemical Systems

The stereochemistry of a molecule can have a profound impact on its biological activity. Future research should include a thorough investigation of the stereospecific effects of chiral derivatives of 1,1-Dimethyl-4-phenylpiperidinium. A study on isosteric analogues has already highlighted that isomeric compounds can exhibit different peripheral and central effects, suggesting interactions with different receptor subtypes. nih.gov The synthesis and pharmacological evaluation of individual enantiomers of chiral analogs will be critical for identifying the optimal stereoisomer for a given biological target and for minimizing off-target effects. Understanding the stereospecific interactions of these compounds will be essential for the development of safer and more effective therapeutic agents.

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